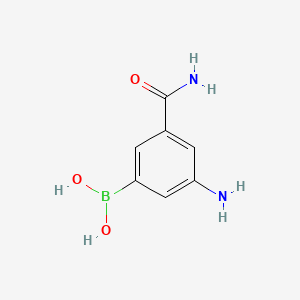

3-Amino-5-carbamoylphenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

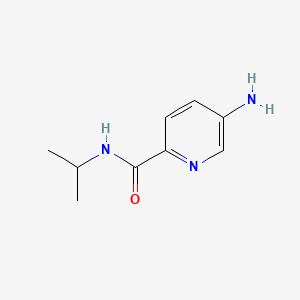

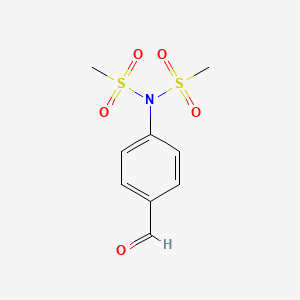

3-Amino-5-carbamoylphenylboronic acid is a chemical compound with the CAS Number: 1801408-17-2 and a linear formula of C7H9BN2O3 . It has a molecular weight of 179.97 .

Molecular Structure Analysis

The InChI code for 3-Amino-5-carbamoylphenylboronic acid is1S/C7H9BN2O3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,9H2,(H2,10,11) . The InChI key is SGUFPLUNZOZMTQ-UHFFFAOYSA-N . Its molecular weight is 179.97 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Sensing Applications

3-Amino-5-carbamoylphenylboronic acid: is utilized in various sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions . This interaction is pivotal in both homogeneous assays and heterogeneous detection, enabling the development of sensors that can operate at the interface of the sensing material or within the bulk sample.

Biochemical Tool for Protein Manipulation

This compound plays a significant role as a biochemical tool for protein manipulation and modification . Its key interaction with diols allows for its use in biological labeling, which is essential for tracking and studying proteins within biological systems.

Glucose Sensing and Insulin Delivery

In the medical field, 3-Amino-5-carbamoylphenylboronic acid derivatives are incorporated into hydrogel-bearing phenylboronic acid moieties for glucose sensing and insulin delivery systems . These systems exploit the compound’s responsiveness to diol-containing molecules like glucose, making it a potential alternative for diabetes management.

Pharmaceutical Applications

The compound is explored for its therapeutic potential, particularly in the synthesis of ligustrazine-betulinic acid amino acid derivatives aimed at enhancing antitumor activities and tumor targeting . This indicates its significance in the development of new cancer treatments.

Medical Diagnostics

In diagnostics, 3-Amino-5-carbamoylphenylboronic acid is part of the research for developing new diagnostic methods, including its use in mass spectrometry tests to provide a lower sensitivity for detecting various biomolecules .

Environmental Science

Environmental research leverages the compound’s properties to understand the transformation processes and contributions to aerosol formation and aging of atmospheric amines . This is crucial for addressing issues related to air pollution and climate change.

Analytical Chemistry

Analytical chemists use 3-Amino-5-carbamoylphenylboronic acid as a standard or reagent in various analyses, including proteomics and food testing . Its precise interactions and reactions make it a valuable component in the development of accurate testing methods.

Agricultural Research

In agriculture, manipulating amino acid metabolism, which includes compounds like 3-Amino-5-carbamoylphenylboronic acid , is a strategy to improve crop nitrogen use efficiency and promote sustainable farming practices .

Future Directions

properties

IUPAC Name |

(3-amino-5-carbamoylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BN2O3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,9H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUFPLUNZOZMTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N)C(=O)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-carbamoylphenylboronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxybenzo[d]oxazole-2(3H)-thione](/img/structure/B581793.png)

![(2S)-1-[4-[5-methyl-2-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]-9-oxa-3,6,13-triazatricyclo[8.4.0.02,6]tetradeca-1(14),2,4,10,12-pentaen-12-yl]pyrrolidine-2-carboxamide](/img/structure/B581799.png)

![3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B581802.png)

![N-[(2R)-2-Amino-2-phenylethyl]aniline](/img/structure/B581807.png)